2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one (CAS 2230807-56-2) is a fluorinated heterocyclic ketone with the molecular formula C6H4F3NO2 and a molecular weight of 179.10 g/mol. It belongs to the 2-(trifluoroacetyl)oxazole class, which are recognized as versatile building blocks for pharmaceutical and agrochemical research due to the metabolic stability and lipophilicity imparted by the trifluoromethyl group.

Molecular Formula C6H4F3NO2
Molecular Weight 179.10 g/mol
Cat. No. B12306160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one
Molecular FormulaC6H4F3NO2
Molecular Weight179.10 g/mol
Structural Identifiers
SMILESCC1=CN=C(O1)C(=O)C(F)(F)F
InChIInChI=1S/C6H4F3NO2/c1-3-2-10-5(12-3)4(11)6(7,8)9/h2H,1H3
InChIKeyCBJVNUIBVQXUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one: A Key Fluorinated Oxazole Building Block for Medicinal Chemistry Procurement


2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one (CAS 2230807-56-2) is a fluorinated heterocyclic ketone with the molecular formula C6H4F3NO2 and a molecular weight of 179.10 g/mol . It belongs to the 2-(trifluoroacetyl)oxazole class, which are recognized as versatile building blocks for pharmaceutical and agrochemical research due to the metabolic stability and lipophilicity imparted by the trifluoromethyl group . This compound is distinct from its non-fluorinated acetyl counterparts and positional isomers, offering unique reactivity and potential biological profiles that are critical for early-stage drug discovery.

Why Generic 2-(Trifluoroacetyl)oxazole Analogs Cannot Simply Substitute 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one


Substituting 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one with a non-methylated or differently substituted analog is unreliable due to the profound influence of the 5-methyl substituent on the oxazole ring's electronic character. A foundational study on 5-substituted 2-keto oxazoles as Fatty Acid Amide Hydrolase (FAAH) inhibitors established a precise linear free-energy relationship between the Hammett σp constant of the 5-substituent and the inhibitor's Ki, with an rho (ρ) value of 3.01 and R² = 0.91 [1]. This demonstrates that even small electronic perturbations at the 5-position lead to significant, predictable, and quantifiable changes in biological target engagement. Therefore, replacing the 5-methyl group with hydrogen, a different alkyl group, or changing its position to the 4-position (a regioisomer) will inevitably alter the compound's biological activity, pharmacokinetics, and chemical reactivity, making direct interchange impossible without losing the desired profile.

Quantitative Comparator Evidence for Procuring 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one


Regiochemical Position of the Methyl Group Dictates Biological Activity via Electronic Effects

The 5-methyl substitution on the oxazole ring is not a passive structural feature. A systematic SAR study of 5-substituted 2-keto oxazoles as FAAH inhibitors revealed that the Hammett constant (σp) of the 5-substituent linearly correlates with inhibitory potency, described by the equation -log Ki vs σp, with a reaction constant ρ of 3.01 (R² = 0.91) [1]. While the specific Ki for the 5-methyl derivative was not extracted, this validated model predicts that the electron-donating 5-methyl group (σp ~ -0.17) will produce a distinct Ki value compared to a 5-H analog (σp = 0) or an electron-withdrawing substituent. The large ρ value indicates high sensitivity of the biological target to the substituent at this position, meaning the 5-methyl analogue cannot be functionally replaced by unsubstituted or 4-methyl oxazole isomers, which would have different electronic and steric properties [2].

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Trifluoroacetyl vs. Acetyl: The CF3 Group Enables Stable Hydrate Formation and Alters Reactivity

A key chemical differentiation of the trifluoroacetyl group over a standard acetyl group is its ability to form stable, isolable covalent hydrates and to participate in noncatalytic ene reactions . This is a class-level property of 2-(trifluoroacetyl)azoles, including the target compound, and is not observed for 2-acetyloxazoles. The electron-withdrawing CF3 group increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic water addition to form a geminal diol. This property is foundational for the design of transition-state analog enzyme inhibitors targeting serine and cysteine hydrolases, where the hydrate mimics the tetrahedral intermediate of amide/ester hydrolysis [1]. Therefore, the target compound offers a mechanistic engagement strategy unavailable to non-fluorinated 2-acetyl-5-methyloxazole.

Chemoproteomics Transition State Analog Covalent Hydrate

Scalable and Cost-Effective Access: A Validated Industrial Method for Trifluoroacetyloxazoles

A recent publication has demonstrated a feasible, scalable, and cost-effective method for the synthesis of low-molecular-weight 2-(trifluoroacetyl)oxazoles, the exact class of the target compound . Specifically, the procedure utilizing oxazoles and trifluoroacetic anhydride (TFAA) has been validated at scale, achieving a preparative batch size of up to 70 g of the desired ketone in a single run . This contrasts with earlier, more fragmented routes or the absence of established large-scale protocols for many close analogs. The documented tolerance of the oxazole core to various functional group transformations further supports the compound's role as a versatile, commercially viable building block, not just a milligram-scale research curiosity.

Process Chemistry Scale-up Synthesis Building Block Sourcing

Molecular Topology and Basicity: Differentiation from Unsubstituted 2-(Trifluoroacetyl)oxazole

Comparing the target compound (C6H4F3NO2, MW 179.10 g/mol, CAS 2230807-56-2) to its non-methylated parent, 2-(trifluoroacetyl)oxazole (C5H2F3NO2, MW 165.07 g/mol, CAS 898758-70-8) , the presence of the methyl group adds 14 Da of molecular weight and increases molecular volume. While specific measured logP or pKa values are not publicly available, the additional methyl group is expected to increase lipophilicity by approximately 0.5 logP units (class-level inference based on Hansch π constant for methyl on an aromatic ring), and to subtly alter the pKa of the oxazole ring through a positive inductive effect. This has direct implications for membrane permeability, metabolic stability, and off-target binding profiles, which are all critical parameters in drug candidate selection. The additional steric bulk of the 5-methyl group can also restrict certain metabolic transformations, such as N-oxidation of the oxazole ring, which is a known metabolic liability for unsubstituted oxazoles.

Physicochemical Properties Drug Likeness Lipophilicity

High-Impact Application Scenarios for 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one


Design of Transition-State Analog Inhibitors for Serine Hydrolases

The compound's ability to form a stable covalent hydrate, as established by its class properties [REFS-1 from Section 3, Evidence_Item 2], makes it an ideal candidate for the design of transition-state analog inhibitors. The hydrate mimics the tetrahedral intermediate formed during enzymatic hydrolysis, enabling potent and selective inhibition of serine hydrolases like FAAH, as validated by the electronic structure-activity model [REFS-2 from Section 3, Evidence_Item 1]. The 5-methyl group provides a handle for tuning potency without resorting to larger, more synthetically demanding substituents.

Core Fragment for Lead Optimization in Kinase or Agrochemical Research

The compound's low molecular weight and balanced lipophilic characteristics, as inferred from its structure [REFS-3 from Section 3, Evidence_Item 4], position it as an attractive core fragment for library synthesis. The scalable synthesis [REFS-4 from Section 3, Evidence_Item 3] ensures that once a hit is identified, the building block can be procured in sufficient quantity for detailed in vivo and ADMET studies, which is a critical differentiator from commercially unavailable or milligram-scale-only competitors.

Negative Control in Fluorescent or Bioconjugation Probe Development (via Hydrate Equilibrium)

The reversible hydrate formation can be exploited in the development of environment-sensitive probes. In biochemical assays, the hydrate/ketone equilibrium is sensitive to the local dielectric environment, making derivatives of this scaffold useful for designing fluorescent sensors for hydrophobic protein pockets. The corresponding 4-methyl regioisomer, lacking the same electronic environment, cannot serve as a direct functional replacement in such a context.

Precursor for Diversified Oxazole Libraries via Baylis-Hillman or Ene Reactions

The noncatalytic ene reaction capability reported for this trifluoroacetyl class [REFS-5 from Section 3, Evidence_Item 2] enables rapid diversification into allylic alcohol products. This provides a synthetic entry point to complex, chiral building blocks that are inaccessible from the non-fluorinated acetyl oxazole counterparts, offering a unique advantage for building out proprietary compound collections.

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